3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane
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Overview
Description
3-({3-Iodobicyclo[111]pentan-1-yl}methyl)-3-methyloxetane is a complex organic compound characterized by the presence of an iodinated bicyclo[111]pentane moiety attached to a methyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the formation of the oxetane ring. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with an appropriate oxetane precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodinated moiety can lead to the formation of non-iodinated bicyclo[1.1.1]pentane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted oxetane derivatives.
Oxidation Reactions: Products include oxetane derivatives with higher oxidation states.
Reduction Reactions: Products include non-iodinated bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane moiety provides rigidity and stability, while the oxetane ring offers reactivity. These structural elements enable the compound to engage in specific interactions with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane
- 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride)
Uniqueness
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane is unique due to the combination of the iodinated bicyclo[1.1.1]pentane moiety and the methyloxetane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15IO |
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Molecular Weight |
278.13 g/mol |
IUPAC Name |
3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-3-methyloxetane |
InChI |
InChI=1S/C10H15IO/c1-8(6-12-7-8)2-9-3-10(11,4-9)5-9/h2-7H2,1H3 |
InChI Key |
CMOREHTXKIDFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CC23CC(C2)(C3)I |
Origin of Product |
United States |
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